3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride 3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 473567-13-4
VCID: VC6041774
InChI: InChI=1S/C28H30N2O5.ClH/c1-34-22-8-10-23(11-9-22)35-18-21(31)17-29-14-12-19(13-15-29)16-30-27(32)24-6-2-4-20-5-3-7-25(26(20)24)28(30)33;/h2-11,19,21,31H,12-18H2,1H3;1H
SMILES: COC1=CC=C(C=C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl
Molecular Formula: C28H31ClN2O5
Molecular Weight: 511.02

3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride

CAS No.: 473567-13-4

Cat. No.: VC6041774

Molecular Formula: C28H31ClN2O5

Molecular Weight: 511.02

* For research use only. Not for human or veterinary use.

3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride - 473567-13-4

Specification

CAS No. 473567-13-4
Molecular Formula C28H31ClN2O5
Molecular Weight 511.02
IUPAC Name 2-[[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione;hydrochloride
Standard InChI InChI=1S/C28H30N2O5.ClH/c1-34-22-8-10-23(11-9-22)35-18-21(31)17-29-14-12-19(13-15-29)16-30-27(32)24-6-2-4-20-5-3-7-25(26(20)24)28(30)33;/h2-11,19,21,31H,12-18H2,1H3;1H
Standard InChI Key BEOZTUNAHUUDNQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl

Introduction

Chemical Architecture and Nomenclature

Core Tricyclic Framework

The central scaffold of the compound is derived from 3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione, a benzo[de]isoquinoline-1,3-dione system. This tricyclic structure consists of:

  • A naphthalene-like aromatic system fused to a γ-lactam ring (positions 2,4-dione).

  • A bridging nitrogen atom at position 3, contributing to the azatricyclo designation.

  • Substituents at positions 5 and 13 forming the bicyclic bridgehead.

Piperidinylmethyl Side Chain

A piperidine ring is tethered to the tricyclic core via a methylene group (-CH₂-) at position 3. Critical modifications to this side chain include:

  • N-alkylation: The piperidine nitrogen is substituted with a 2-hydroxy-3-(4-methoxyphenoxy)propyl group.

  • Phenoxy moiety: The 4-methoxyphenoxy group introduces electron-donating methoxy substituents, enhancing solubility and potential π-π interactions.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name2-[[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione hydrochloride
Molecular FormulaC₂₈H₃₁ClN₂O₅
SMILESCOC1=CC=C(C=C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl
InChIKeyBEOZTUNAHUUDNQ-UHFFFAOYSA-N

Synthesis and Derivative Strategies

Retrosynthetic Considerations

The compound’s synthesis likely involves convergent strategies:

  • Tricyclic core construction: Cyclocondensation of naphthalene dicarboxylic acid derivatives with ammonia or amines under anhydrous conditions.

  • Piperidine side chain installation: Nucleophilic substitution or reductive amination to introduce the 2-hydroxy-3-(4-methoxyphenoxy)propyl group onto piperidine.

  • Salt formation: Treatment with HCl to yield the hydrochloride.

Challenges in Multi-Step Synthesis

  • Regioselectivity: Ensuring proper functionalization of the tricyclic core without side reactions at alternative positions.

  • Steric hindrance: Bulky substituents on the piperidine ring may impede coupling reactions, necessitating optimized catalysts or elevated temperatures.

Physicochemical Properties

Solubility and Stability

  • Hydrolysis risk: The β-hydroxypropyl ether linkage may undergo acid-catalyzed cleavage under strongly acidic conditions.

  • Photodegradation: The extended aromatic system could render the compound light-sensitive, requiring storage in amber vials.

Spectroscopic Characteristics

Predicted spectral features based on structural analogs:

  • UV-Vis: Strong absorbance at λₘₐₓ ≈ 280–320 nm due to π→π* transitions in the tricyclic core.

  • NMR: Distinct signals for the methoxy group (δ ~3.8 ppm, singlet) and piperidine protons (δ ~2.5–3.5 ppm).

Research Gaps and Future Directions

Unresolved Questions

  • Synthetic reproducibility: Limited public data on scalable routes to the tricyclic core.

  • In vitro activity: Absence of published IC₅₀ values or binding assays for biological targets.

Recommended Studies

  • ADMET profiling: Assess metabolic stability and membrane permeability.

  • X-ray crystallography: Resolve 3D conformation to guide structure-based drug design.

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